2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to add the phenyl, methylpiperazine, and methyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrimidine) and a piperazine ring. The electron-donating methyl groups and the electron-withdrawing nitrogen atoms in the piperazine ring could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar aromatic and methyl groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, which show a wide range of biological activities. For instance, the condensation of aminoazoles with β-ketoesters or β-ketoaldehydes leads to the formation of pyrazolo[1,5-a]pyrimidines, showcasing the compound's versatility in synthetic organic chemistry (Bajwa & Sykes, 1979). Additionally, the solvent-free synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines has been developed, highlighting a green chemistry approach for creating these compounds with high yields and short reaction times (Quiroga et al., 2008).
Biological Activity and Applications
Various studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in medicinal chemistry:
- Anticancer and Anti-inflammatory Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
- Neurological Receptor Affinity : Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their affinity to benzodiazepine receptors, suggesting their relevance in studying neurological disorders (Bruni et al., 1993).
- Radioligand Development for PET Imaging : The synthesis of [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine as a potential PET ligand showcases the application of pyrazolo[1,5-a]pyrimidine derivatives in imaging central nervous system receptors, highlighting its use in diagnostic imaging and research (Kumar et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-13-17(23-11-9-22(3)10-12-23)24-19(20-14)18(15(2)21-24)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPWRJBOUVAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
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